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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151 Get Quote

A Comparative Guide for Researchers in Semiconductor and Materials Science

Tris(dimethylamino)antimony (TDMASb) is a key organometallic precursor utilized in the

fabrication of advanced semiconductor materials. Its application in both Atomic Layer

Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) has enabled the

growth of high-quality antimony-based thin films. This guide provides a detailed comparison of

TDMASb's performance in these two critical deposition techniques, supported by experimental

data, to assist researchers, scientists, and drug development professionals in selecting the

optimal method for their specific applications.

While direct comparative studies of TDMASb for the same end material in both ALD and

MOCVD are limited in publicly available literature, this guide synthesizes data from discrete

studies on the ALD of antimony sulfide (Sb₂S₃) and the MOCVD of gallium antimonide (GaSb)

to draw a comprehensive performance comparison.

At a Glance: TDMASb Performance in ALD and
MOCVD
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Parameter
Atomic Layer Deposition
(ALD) with TDMASb

Metal-Organic Chemical
Vapor Deposition (MOCVD)
with TDMASb

Typical Application

Deposition of amorphous

Antimony Sulfide (a-Sb₂S₃)[1]

[2][3]

Epitaxial growth of Gallium

Antimonide (GaSb)[4]

Co-reactant/Precursor Hydrogen Sulfide (H₂S)[1][2][3] Trimethylgallium (TMGa)[4]

Deposition Temperature ALD window: 150-200°C[3]
475 - 580°C (optimum range

530-540°C)[4]

Growth Rate ~20 ng/cm² per cycle[3]
Significantly dependent on

temperature[4]

Film Purity
Low carbon contamination due

to N-buffering[5]

Can lead to higher background

carrier concentrations in some

cases

Uniformity & Conformality
Excellent, characteristic of ALD

processes[1]

Dependent on reactor design

and process parameters

Key Advantage

Precise thickness control at the

atomic level, excellent for

ultrathin films and coating

complex structures.[1]

High growth efficiency at lower

temperatures compared to

other Sb precursors.[4]

Experimental Deep Dive: Methodologies and
Protocols
Atomic Layer Deposition of Amorphous Antimony
Sulfide (a-Sb₂S₃)
The ALD of a-Sb₂S₃ is achieved through sequential, self-limiting surface reactions between

TDMASb and a co-reactant, typically hydrogen sulfide (H₂S).

Experimental Protocol:
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Precursor and Co-reactant: Tris(dimethylamino)antimony (TDMASb) and Hydrogen

Sulfide (H₂S) are used.

Deposition Temperature: The substrate is maintained within the ALD temperature window of

150-200°C.[3]

Pulsing Sequence: A typical ALD cycle consists of:

TDMASb pulse

Inert gas purge

H₂S pulse

Inert gas purge

Reactor: A viscous flow reactor is commonly employed.[1][2]

Monitoring: In-situ techniques such as quartz crystal microbalance (QCM) and Fourier

Transform Infrared (FTIR) spectroscopy can be used to monitor the growth mechanism and

deposition chemistry.[1][3]

Metal-Organic Chemical Vapor Deposition of Gallium
Antimonide (GaSb)
In MOCVD, TDMASb and a gallium precursor like Trimethylgallium (TMGa) are simultaneously

introduced into a reactor where they thermally decompose to form a GaSb thin film on a heated

substrate.

Experimental Protocol:

Precursors: Tris(dimethylamino)antimony (TDMASb) and Trimethylgallium (TMGa) are

used.[4]

Substrate: GaAs wafers are commonly used.[4]

Reactor: A low-pressure vertical MOCVD reactor is often utilized.[4]
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Growth Temperature: The substrate temperature is maintained in the range of 475 - 580°C,

with an optimal window of 530 - 540°C for high-quality films.[4]

V/III Ratio: The ratio of the group V precursor (TDMASb) to the group III precursor (TMGa) is

a critical parameter, typically varied between 0.4 and 2.0.[4] An optimal V/III ratio of around

1.0 has been reported for high-quality GaSb growth.[4]

Pressure: The reactor is operated at a low pressure, for instance, around 50 torr.[4]

Visualizing the Processes
Signaling Pathways and Experimental Workflows
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ALD Cycle for Sb2S3 using TDMASb and H2S

Step 1: TDMASb Pulse

Step 2: Purge

Step 3: H2S Pulse

Step 4: Purge

TDMASb (gas)

Substrate Surface

Adsorption & Reaction

Surface with -Sb(NMe2)x

Inert Gas (e.g., N2) Monolayer of Sb precursor

Remove excess precursor

H2S (gas) Sb2S3 Film Formation

Reaction

Inert Gas (e.g., N2) Pristine Sb2S3 Surface

Remove byproducts

Next Cycle
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Caption: ALD cycle for Sb₂S₃ deposition.
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MOCVD Process for GaSb using TDMASb and TMGa

Precursor Delivery

Deposition Reactor

Exhaust

TDMASb

Precursor Gas Mixture

TMGa Carrier Gas (e.g., H2)

Heated Substrate (475-580°C)

Ga and Sb species

Thermal Decomposition

Epitaxial GaSb Film Growth

Surface Migration & Nucleation

Gaseous Byproducts

Exhaust System
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Caption: MOCVD process for GaSb deposition.
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General Experimental Workflow for Thin Film Deposition

Start

Substrate Preparation
(Cleaning, Etching)

Load Substrate into Reactor

Set Process Parameters
(Temp, Pressure, Flow Rates)

Deposition
(ALD or MOCVD)

Cool Down and Unload

Film Characterization
(XRD, SEM, AFM, etc.)

End

Click to download full resolution via product page

Caption: A generalized experimental workflow.
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Conclusion
Tris(dimethylamino)antimony serves as a versatile precursor for both ALD and MOCVD,

albeit for different primary applications based on current research. In ALD, TDMASb, in

conjunction with H₂S, enables the low-temperature deposition of amorphous antimony sulfide

with exceptional thickness control, making it ideal for applications requiring ultra-thin, conformal

coatings such as in solar cells.[1][2] For MOCVD, TDMASb is an effective antimony source for

the epitaxial growth of high-quality GaSb at lower temperatures than many alternative

precursors, which is advantageous for fabricating infrared detectors and other optoelectronic

devices.[4] The choice between ALD and MOCVD for processes involving TDMASb will

ultimately depend on the desired material, film thickness requirements, and the necessity for

conformal coating over complex topographies. The data presented in this guide provides a

foundational understanding to aid researchers in making an informed decision for their

materials synthesis needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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